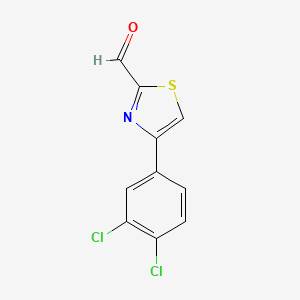

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde

Description

Historical Context and Discovery

The development of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde can be traced back to the broader historical evolution of thiazole chemistry, which has been a cornerstone of heterocyclic research since the late 19th century. Thiazole derivatives, including this specific compound, emerged from systematic investigations into five-membered heterocyclic systems containing both sulfur and nitrogen atoms. The historical significance of thiazole compounds is exemplified by their presence in naturally occurring molecules such as vitamin thiamine (B1), which established the biological relevance of this heterocyclic framework. The specific synthesis and characterization of this compound represents a more recent advancement in synthetic organic chemistry, reflecting the ongoing efforts to develop substituted thiazole derivatives with enhanced properties and applications.

The compound's discovery and development are closely linked to advances in synthetic methodologies for thiazole formation, particularly the Hantzsch thiazole synthesis, which remains one of the most reliable methods for constructing thiazole rings. This historical foundation provided the synthetic framework necessary for accessing more sophisticated thiazole derivatives, including the dichlorophenyl-substituted variant under discussion. The evolution of analytical techniques and characterization methods has further facilitated the precise identification and structural elucidation of such complex heterocyclic compounds, enabling researchers to explore their unique properties and potential applications systematically.

Nomenclature and Chemical Classification

This compound is systematically classified according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles, reflecting its complex molecular structure and functional group arrangement. The compound bears the Chemical Abstracts Service (CAS) registry number 383143-03-1, which serves as its unique chemical identifier in global databases and commercial catalogs. The molecular formula C10H5Cl2NOS accurately represents the atomic composition, indicating the presence of ten carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 383143-03-1 |

| Molecular Formula | C10H5Cl2NOS |

| Molecular Weight | 258.12 g/mol |

| SMILES Notation | O=CC1=NC(C2=CC=C(Cl)C(Cl)=C2)=CS1 |

| InChI Key | IPXFBRJMPVSEMF-UHFFFAOYSA-N |

The chemical classification of this compound places it within the broader category of substituted thiazoles, specifically as a thiazole-2-carbaldehyde derivative with aromatic substituents. The presence of the dichlorophenyl group at the 4-position of the thiazole ring and the aldehyde functionality at the 2-position defines its unique structural characteristics within this chemical class. Alternative nomenclature systems may refer to this compound as 2-thiazolecarboxaldehyde, 4-(3,4-dichlorophenyl)- or similar variations, though the IUPAC designation remains the preferred systematic name.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its embodiment of several important structural features that contribute to both its reactivity and potential applications. The thiazole ring system represents a fundamental heterocyclic motif characterized by significant pi-electron delocalization and aromatic character, which influences the compound's electronic properties and chemical behavior. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates a unique electronic environment that affects the compound's reactivity patterns and intermolecular interactions.

The dichlorophenyl substituent introduces additional complexity to the molecular structure, providing sites for further functionalization and influencing the overall electronic distribution within the molecule. The electron-withdrawing nature of the chlorine atoms affects the reactivity of both the thiazole ring and the aldehyde functional group, potentially enhancing certain chemical transformations while modulating others. This electronic modulation makes the compound particularly valuable as a synthetic intermediate, as it can participate in various coupling reactions, condensations, and other transformations commonly employed in medicinal chemistry and materials science.

The aldehyde functionality at the 2-position of the thiazole ring serves as a highly reactive site for nucleophilic addition reactions, condensations, and other transformations that are fundamental to organic synthesis. This reactivity, combined with the stability provided by the aromatic thiazole framework, creates an ideal balance between synthetic utility and chemical stability. Recent research has demonstrated the importance of such thiazole-carbaldehyde derivatives in the synthesis of more complex heterocyclic systems, including pyrazoline-thiazole hybrids and other bioactive molecules.

Research Landscape and Current Perspectives

The contemporary research landscape surrounding this compound reflects the growing interest in substituted thiazole derivatives as versatile building blocks for pharmaceutical and materials science applications. Current research perspectives emphasize the compound's potential as a key intermediate in the synthesis of biologically active molecules, particularly those targeting various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. The unique combination of structural features present in this compound makes it an attractive starting material for the development of novel drug candidates and bioactive compounds.

Recent synthetic investigations have explored the utility of this compound in multi-component reactions and cascade transformations, highlighting its versatility as a synthetic building block. The aldehyde functionality has been particularly exploited in condensation reactions with various nucleophiles, leading to the formation of complex heterocyclic architectures. Additionally, the dichlorophenyl substituent has been recognized as providing opportunities for further structural elaboration through cross-coupling reactions and other modern synthetic methodologies.

The compound's commercial availability from multiple chemical suppliers indicates its recognized importance in the research community, with applications spanning from academic research to industrial development projects. Current perspectives in the field suggest that continued exploration of thiazole-based compounds, including this compound, will yield important discoveries in medicinal chemistry and materials science. The ongoing development of new synthetic methodologies and the increasing understanding of structure-activity relationships in thiazole chemistry continue to drive research interest in this and related compounds.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS/c11-7-2-1-6(3-8(7)12)9-5-15-10(4-14)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXFBRJMPVSEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241020 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383143-03-1 | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383143-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorophenyl)-2-thiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through different mechanisms.

- Mechanism of Action : The presence of electronegative substituents like chlorine enhances the efficacy of thiazole derivatives against cancer cell lines. For instance, a study demonstrated that 4-(3,4-dichlorophenyl)-1,3-thiazole-2-carbaldehyde derivatives exhibited significant antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) .

- Case Study : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. Among these, compounds with halogen substitutions showed enhanced activity due to their ability to interact with cellular targets effectively .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens.

- Bacterial Activity : Studies have reported that thiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Fungal Activity : The compound also demonstrated antifungal properties against drug-resistant strains of Candida species. It disrupted cell wall integrity, leading to increased susceptibility to osmotic pressure and eventual cell lysis .

Anti-inflammatory Applications

Thiazole compounds have been investigated for their anti-inflammatory properties.

- Mechanism : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators such as nitric oxide and cytokines. Compounds similar to this compound have shown potential in reducing inflammation by targeting cyclooxygenase enzymes .

- Research Findings : A study highlighted the effectiveness of thiazole derivatives in inhibiting COX-2 activity, suggesting their potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases anticancer potency |

| Aromatic rings | Enhances binding affinity to targets |

| Electron-withdrawing groups | Improves antimicrobial activity |

Research indicates that specific substitutions on the thiazole ring can significantly influence biological activity. For example, compounds with para-halogenated phenyl groups exhibited enhanced anticancer and antimicrobial activities due to their electronic properties .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular membranes in microorganisms. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the functional group at the 2-position of the thiazole. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

- Electronic Effects: The 3,4-dichlorophenyl group (electron-withdrawing) enhances electrophilicity compared to 4-fluorophenyl (moderate electron-withdrawing) or 4-ethylphenyl (electron-donoring).

- Lipophilicity : The dichlorophenyl group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. Fluorophenyl (logP ~2.1) and ethylphenyl (logP ~3.0) derivatives balance solubility and permeability.

- Functional Group Reactivity : The aldehyde group enables condensation reactions (e.g., Schiff base formation in ), whereas the carboxylic acid derivative () is suited for amidation or esterification.

Biological Activity

4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a dichlorophenyl group at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is C10H6Cl2N2OS, with a molecular weight of approximately 258.12 g/mol. The thiazole structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, potentially due to its ability to disrupt cellular membranes or inhibit key enzymatic pathways in microorganisms. The compound's lipophilicity, enhanced by the dichlorophenyl moiety, may facilitate better interaction with microbial targets.

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in several studies. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in various human cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve the induction of apoptotic pathways, leading to cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Induction of apoptosis |

| HepG2 | 5.36 | Cell cycle arrest |

| HT29 | 3.21 | Apoptotic signaling pathways |

3. Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anticonvulsant effects. Studies utilizing picrotoxin-induced convulsion models have shown that derivatives of thiazole compounds can provide significant protection against seizures . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring can enhance anticonvulsant efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound may inhibit microbial growth by disrupting membrane integrity or inhibiting essential enzymes.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Anticonvulsant Mechanism : Interaction with GABA receptors and voltage-gated ion channels has been suggested as a pathway for its anticonvulsant effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Proliferation : In vitro assays revealed that this compound significantly reduced the viability of cancer cells at low concentrations (IC50 values ranging from 3.21 to 10.10 µg/mL) .

- Anticonvulsant Testing : In animal models, compounds derived from thiazole showed protective effects against induced seizures with median effective doses lower than those required for traditional anticonvulsants .

Q & A

Basic: What are the optimal synthetic routes for 4-(3,4-Dichlorophenyl)-1,3-thiazole-2-carbaldehyde, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via Hantzsch thiazole condensation or Vilsmeier-Haack formylation . For example:

- Hantzsch method : React thiosemicarbazones with α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux in ethanol, followed by cyclization .

- Vilsmeier-Haack method : Use acetophenone phenylhydrazones treated with POCl₃ and DMF to introduce the carbaldehyde group .

Key variables : Solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of substituted benzaldehydes significantly impact purity and yield. Glacial acetic acid is often added as a catalyst in condensation reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and distinguishes thiazole carbons (C-2 aldehyde at ~190 ppm) .

- X-ray crystallography : Resolves the planar thiazole core and dihedral angles between the dichlorophenyl and aldehyde groups (e.g., C–C bond length accuracy ±0.004 Å) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.9854 for C₁₀H₆Cl₂NOS⁺) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Contradictions often arise from:

- Experimental design : Variations in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or assay protocols (MIC vs. MBC) .

- Solubility factors : Use dimethyl sulfoxide (DMSO) vs. aqueous buffers alters bioavailability .

Mitigation : - Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin).

- Perform dose-response curves to differentiate bacteriostatic vs. bactericidal effects .

- Validate results with orthogonal methods (e.g., fluorescence-based viability assays) .

Advanced: What computational strategies predict the compound’s reactivity and binding modes in drug discovery?

Answer:

- Density Functional Theory (DFT) : Calculates electrophilicity at the aldehyde group (Fukui indices) and charge distribution on the thiazole ring .

- Molecular docking : Screens against targets like Candida albicans CYP51 (Lanosterol 14α-demethylase) to rationalize antifungal activity. Use AutoDock Vina with flexible side chains .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key hydrophobic interactions .

Advanced: How can structure-activity relationships (SARs) be systematically explored for this compound?

Answer:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity and microbial inhibition .

- Bioisosteric replacements : Replace the thiazole ring with 1,3,4-thiadiazole to modulate solubility and potency .

- Pharmacophore mapping : Identify critical features (e.g., aldehyde group for Schiff base formation) using Schrödinger’s Phase .

Advanced: What strategies address low yield in large-scale synthesis?

Answer:

- Catalytic optimization : Replace stoichiometric POCl₃ in Vilsmeier-Haack reactions with recyclable ionic liquids .

- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side products in Hantzsch condensations .

- Green chemistry : Use microwave irradiation to accelerate reaction times (e.g., 30 minutes vs. 4 hours) .

Advanced: How do crystallographic packing interactions influence the compound’s stability?

Answer:

- Intermolecular forces : The aldehyde group forms C–H⋯O hydrogen bonds (2.8–3.2 Å) with adjacent thiazole sulfur atoms, stabilizing the crystal lattice .

- Halogen interactions : Chlorine atoms engage in Cl⋯π contacts (3.4 Å), contributing to thermal stability (TGA decomposition >200°C) .

Basic: What are the compound’s solubility profiles, and how do they affect in vitro assays?

Answer:

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO for stock solutions.

- Workaround : Prepare serial dilutions in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.